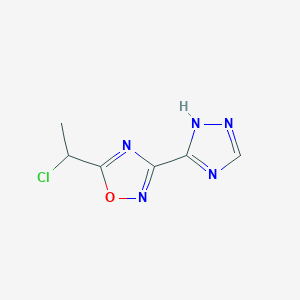
5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole, or 5CE3T, is an organic compound that has been studied for its potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. This compound has been found to have a wide range of properties, including antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, it has been studied for its ability to promote cell growth and proliferation.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Molecular Structure
- The compound's chemistry is often explored in the context of heterocyclic chemistry, particularly focusing on its molecular structure and the behavior of its constituent rings. For instance, Xu, Yu, Yin, Zhou, and Yang (2005) analyzed a related molecule, exploring the dihedral angles between the oxadiazole ring and other components in the molecular structure (Xu, Yu, Yin, Zhou, & Yang, 2005).
Synthesis and Biological Properties
- The synthesis of compounds featuring the 1,2,4-oxadiazole and 1,2,4-triazole structures is a key area of research. Karpina et al. (2019) developed methods for synthesizing novel acetamides with an 1,2,4-oxadiazole cycle, highlighting the biological properties of these compounds (Karpina et al., 2019).
Antimicrobial Activity
- Research has also focused on the antimicrobial properties of derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles. Tien, Tran Thi Cam, Bui Manh, and Dang (2016) conducted studies on the antimicrobial efficacy of such derivatives (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Energetic Materials Development
- The compound's derivatives are also explored for their potential in creating energetic materials. Cao et al. (2021) investigated the synthesis of energetic compounds using 1,2,4-oxadiazole and 1,2,4-triazole, assessing their performance and safety (Cao et al., 2021).
Potential in Cancer Research
- There's interest in the potential anticancer applications of compounds containing 1,2,4-oxadiazole and 1,2,4-triazole structures. Zhang et al. (2005) discovered novel apoptosis inducers through their research, highlighting the importance of these compounds in cancer cell line studies (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
5-(1-chloroethyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5O/c1-3(7)6-10-5(12-13-6)4-8-2-9-11-4/h2-3H,1H3,(H,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXDLZHCKFTFQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=NC=NN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

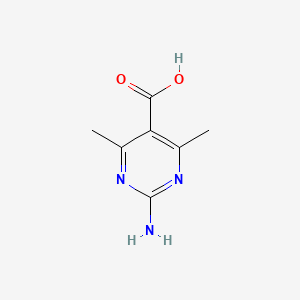
![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
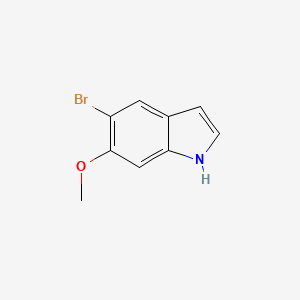
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)
![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)
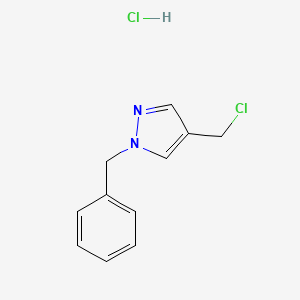
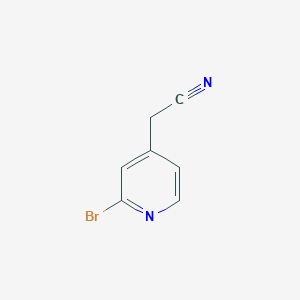
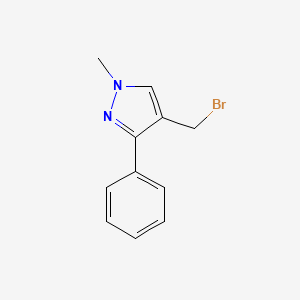
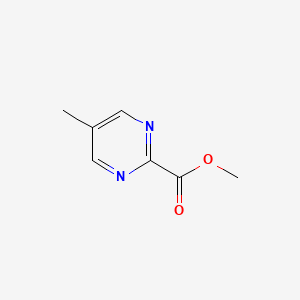

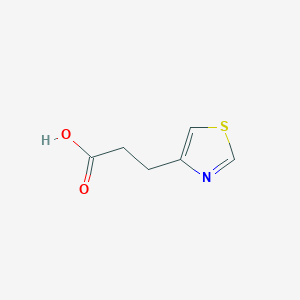
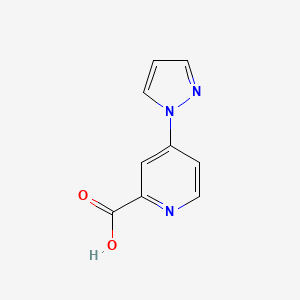
![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)
